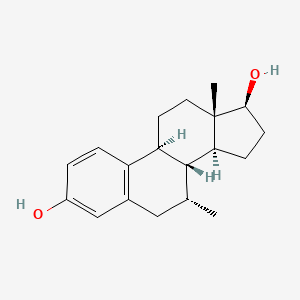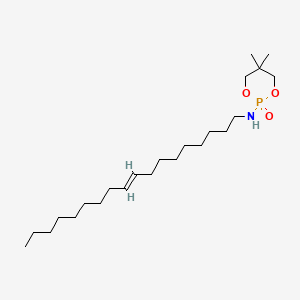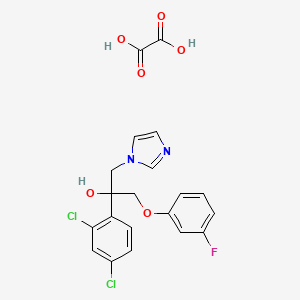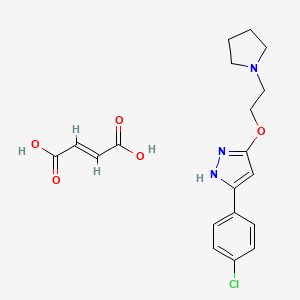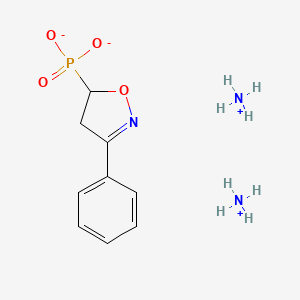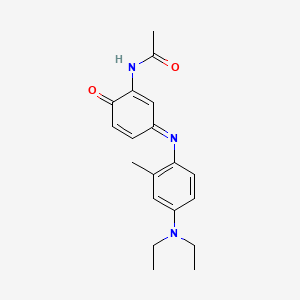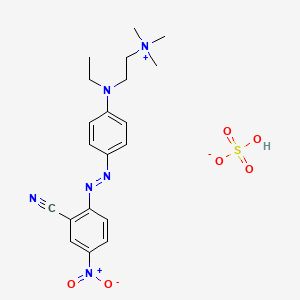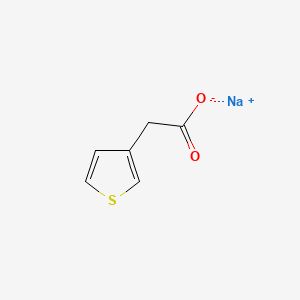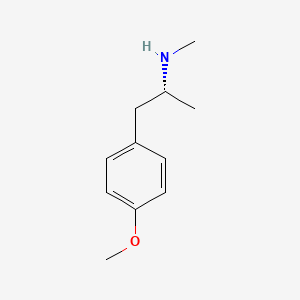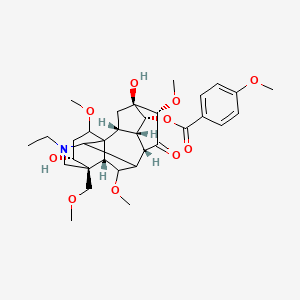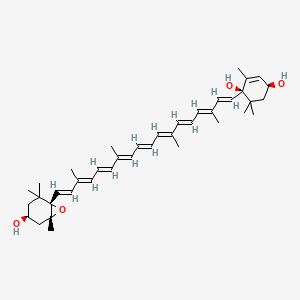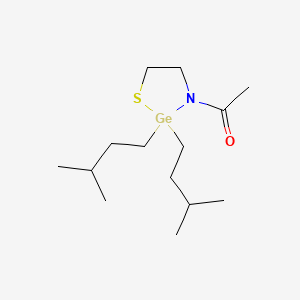
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- is a heterocyclic compound that contains germanium, sulfur, and nitrogen atoms in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- typically involves the reaction of germanium tetrachloride with a thioamide derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazagermolidine ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazagermolidine derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiazolidine: A related compound with a similar thiazolidine ring structure but without the germanium atom.
1,3,4-Oxadiazoline:
1,2,4-Triazoline: A compound with a similar nitrogen-containing ring structure and diverse biological activities.
Uniqueness
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- is unique due to the presence of the germanium atom in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
120626-86-0 |
|---|---|
Formule moléculaire |
C14H29GeNOS |
Poids moléculaire |
332.1 g/mol |
Nom IUPAC |
1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]ethanone |
InChI |
InChI=1S/C14H29GeNOS/c1-12(2)6-8-15(9-7-13(3)4)16(14(5)17)10-11-18-15/h12-13H,6-11H2,1-5H3 |
Clé InChI |
WPYKKMRNRALBMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC[Ge]1(N(CCS1)C(=O)C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


